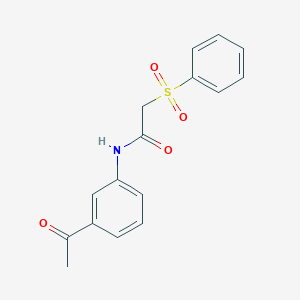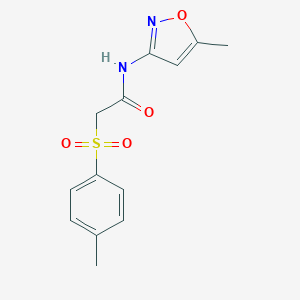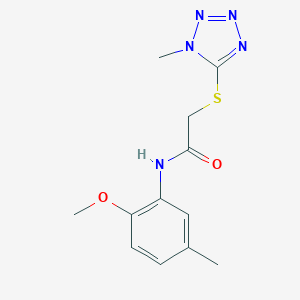![molecular formula C20H16N4O3S2 B354051 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 827011-01-8](/img/structure/B354051.png)
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S2 and its molecular weight is 424.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds with a 1,3,4-oxadiazole ring have been studied for their antiglycation potential . This suggests that the compound might interact with proteins involved in the glycation process, which plays a crucial role in diabetes and aging.
Mode of Action
Compounds with similar structures have been found to exhibit antiglycation activity . This suggests that the compound might interact with its targets to inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds that can accumulate in the body over time.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the formation of AGEs. AGEs are formed through a process known as glycation, which involves the reaction of the amino group of proteins with sugar molecules . The formation of AGEs is enhanced with oxidative stress and is associated with various complications like retinopathy, neuropathy, atherosclerosis, and cataract .
Result of Action
The result of the compound’s action would likely be a reduction in the formation of AGEs, given its potential antiglycation activity . This could potentially help in managing conditions associated with the accumulation of AGEs, such as diabetes and aging-related disorders.
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, oxidative stress has been found to enhance the formation of AGEs . Therefore, conditions that increase oxidative stress could potentially influence the compound’s efficacy. Additionally, the stability of the compound could be affected by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
Compounds containing thiazole rings have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the compound .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-26-16-10-6-5-9-14(16)18-23-24-20(27-18)29-12-17(25)22-19-21-15(11-28-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKVCNAQCWRRFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B353979.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B354002.png)
![ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B354014.png)

![2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE](/img/structure/B354040.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B354054.png)
![1-(4-Methoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354057.png)
![1-(4-Chlorophenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B354059.png)
![3-{[5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B354060.png)

![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B354066.png)
![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B354068.png)
![2-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B354071.png)
